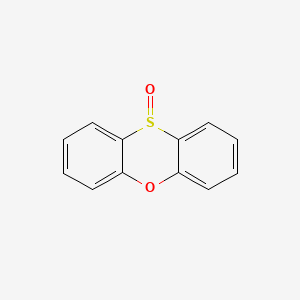

Phenoxathiin, 10-oxide

Description

Historical Perspectives on Phenoxathiin (B166618) Sulfoxide (B87167) Chemistry

The exploration of phenoxathiin chemistry dates back to early studies on sulfur-containing heterocycles. The oxidation of phenoxathiin to its corresponding sulfoxide, phenoxathiin, 10-oxide, and sulfone, phenoxathiin, 10,10-dioxide, has been a fundamental transformation investigated under various conditions. researchgate.netiucr.org Early work by Gilman and Esmay in 1952 detailed the oxidation of phenoxathiin using hydrogen peroxide in glacial acetic acid. iucr.org A significant early investigation into the reactivity of this compound was its reaction with organolithium reagents, such as n-butyllithium, which was reported by Gilman and Eidt in 1956. acs.orgacs.org These foundational studies paved the way for a deeper understanding of the electronic effects and reactivity of the sulfoxide group within the phenoxathiin framework.

Significance of the Phenoxathiin Core in Organic Synthesis and Heterocyclic Chemistry

The phenoxathiin core is a privileged scaffold in organic synthesis due to its rigid, folded structure and the presence of both oxygen and sulfur heteroatoms. rsc.org This tricyclic system serves as a key building block for the construction of more complex molecules, including those with potential biological activity and interesting material properties. rsc.orgontosight.ai The synthesis of the phenoxathiin ring system itself has been a subject of research, with methods evolving from harsh traditional conditions to more modern transition metal-catalyzed approaches. rsc.orgnih.gov For instance, recent developments include a two-step synthesis from phenols using iron and copper-mediated reactions. rsc.orgnih.gov

The Role of Sulfoxide Functionality in Compound Reactivity and Stereochemistry within the Phenoxathiin System

The sulfoxide group is a critical determinant of the chemical behavior of this compound. It acts as an electron-withdrawing group, influencing the reactivity of the entire heterocyclic system. nih.gov This electronic effect, combined with the inherent strain of the fused ring system, makes the molecule susceptible to nucleophilic attack. researchgate.netnih.gov Reactions with organolithium reagents, for example, can lead to cleavage of either the calixarene (B151959) skeleton or the phenoxathiin group itself in more complex derivatives. researchgate.netresearchgate.net

Furthermore, the sulfoxide introduces a stereogenic center at the sulfur atom, leading to the possibility of enantiomers. acs.orgnih.gov The stereochemistry of the sulfoxide group in this compound has been a subject of detailed study. X-ray analysis has revealed that the sulfinyl oxygen atom preferentially adopts a pseudoaxial conformation in both the solid state and in solution. acs.org This contrasts with some other related sulfoxides where a pseudoequatorial orientation is favored. acs.org This specific stereochemical preference is attributed to a combination of steric and electronic effects within the folded phenoxathiin ring system. acs.org

Current Research Frontiers and Challenges in this compound Studies

Contemporary research on this compound and its derivatives is exploring several exciting frontiers. One area of active investigation is its use in materials science, particularly in the development of materials with specific optical and electronic properties. cymitquimica.comrsc.org For example, derivatives are being explored for applications in organic light-emitting diodes (OLEDs). researchgate.net

In the realm of synthetic methodology, the development of more efficient and selective methods for the synthesis and functionalization of the phenoxathiin core remains a key objective. rsc.orgnih.gov This includes the use of modern catalytic systems to achieve C-H functionalization and construct diverse libraries of phenoxathiin-based compounds. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

phenoxathiine 10-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESLIAUQVGLCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3S2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241625 | |

| Record name | Phenoxathiin, 10-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-44-7 | |

| Record name | Phenoxathiin S-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxathiin, 10-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxathiin, 10-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOXATHIIN-10-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXATHIIN S-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97A9Z24CDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenoxathiin, 10 Oxide and Its Derivatives

Direct Oxidation Routes to Phenoxathiin (B166618), 10-oxide

The most straightforward approach to Phenoxathiin, 10-oxide is the direct oxidation of the sulfur atom in the parent phenoxathiin molecule. This transformation can be achieved using a variety of oxidizing agents and catalytic systems, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Peroxide-Based Oxidation Systems for Phenoxathiin Sulfoxide (B87167) Formation

Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the conversion of sulfides to sulfoxides due to its "green" nature, with water being the only byproduct. mdpi.com The reaction is often performed in the presence of an acid catalyst, such as glacial acetic acid, which facilitates the selective oxidation. mdpi.comrsc.org For instance, the treatment of phenoxathiin derivatives with hydrogen peroxide in glacial acetic acid can yield the corresponding sulfoxide in high yields, typically between 90-99%. mdpi.comrsc.org This method is valued for its simplicity and the ease of product isolation under mild, transition-metal-free conditions. mdpi.com

In some cases, the combination of hydrogen peroxide with trifluoroacetic acid is employed, particularly for more complex substrates like phenoxathiin-based thiacalix nih.govarenes, where the reaction is conducted at elevated temperatures to drive the oxidation. rsc.org The choice of solvent and acid can be critical in controlling the reaction's outcome and preventing over-oxidation to the corresponding sulfone. rsc.orgrsc.org

Table 1: Examples of Peroxide-Based Oxidation of Phenoxathiin and its Derivatives

| Substrate | Oxidizing System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenoxathiin | H₂O₂ | Glacial Acetic Acid | Mild | This compound | 90-99% | mdpi.comrsc.org |

| Phenoxathiin-derived amino acid precursor | H₂O₂ | Glacial Acetic Acid | - | Corresponding Sulfone | 95% | rsc.org |

| Phenoxathiin-based Thiacalix nih.govarene | 30% aq. H₂O₂ / Trifluoroacetic acid | Chloroform | Reflux (62 °C) | Corresponding Sulfoxide | - | rsc.org |

Metal-Catalyzed Oxidation Strategies for this compound Synthesis

Transition metal catalysts can significantly enhance the efficiency and selectivity of sulfide (B99878) oxidation. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the oxidation of sulfides to sulfoxides using periodic acid (H₅IO₆) as the oxidant. organic-chemistry.org This method is remarkably fast, with reactions often completing in under two minutes, and provides excellent yields. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive iron-oxo species that facilitates the oxygen transfer to the sulfur atom. organic-chemistry.org

Zirconium-based catalysts have also demonstrated high activity for sulfide oxidation with hydrogen peroxide. nih.gov For example, a heterogeneous catalyst comprising zirconium nanoparticles, a polyoxometalate, and graphene oxide (Zr/SiW₁₂/GO) efficiently catalyzes the oxidation of methylphenyl sulfide to its sulfoxide at room temperature, showcasing the potential of such systems for phenoxathiin oxidation. nih.gov Vanadium complexes are another class of catalysts employed for this transformation, often in the context of asymmetric synthesis to produce chiral sulfoxides. researchgate.net

Table 2: Metal-Catalyzed Oxidation of Sulfides

| Catalyst | Oxidant | Substrate Example | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| FeCl₃ | H₅IO₆ | Various Sulfides | Acetonitrile (B52724) | Excellent (>98%) | organic-chemistry.org |

| Zr/SiW₁₂/GO | H₂O₂ (30%) | Methylphenyl sulfide | Solvent-free | 95% | nih.gov |

| Vanadium-salan complexes | H₂O₂ | Various Sulfides | - | Good to excellent | researchgate.net |

Enzymatic and Biocatalytic Oxidation Methods for Sulfoxide Generation

Biocatalysis offers a green and highly selective alternative for the synthesis of sulfoxides. Enzymes such as monooxygenases and peroxidases can catalyze the oxidation of sulfides with high enantioselectivity. acsgcipr.org For instance, Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for producing chiral sulfoxides in high enantiomeric excess (ee). acsgcipr.org While direct enzymatic oxidation of phenoxathiin itself is not extensively detailed in the provided context, the principles apply. The oxidation of analogous phenothiazine (B1677639) drugs has been achieved using horseradish peroxidase in the presence of H₂O₂, yielding the corresponding sulfoxides. researchgate.net This suggests that similar enzymatic systems could be adapted for phenoxathiin, offering a pathway to chiral this compound derivatives. acsgcipr.orgresearchgate.net These enzymatic methods are advantageous due to their high selectivity and operation under mild, environmentally benign conditions. acsgcipr.orgnih.gov

Stereoselective Oxidation Approaches to Chiral Phenoxathiin Sulfoxide Centers

The sulfur atom in this compound is a stereogenic center, and the synthesis of enantiomerically pure sulfoxides is of significant interest. illinois.edunih.gov Asymmetric oxidation of the parent phenoxathiin is a primary strategy to achieve this. researchgate.netwiley-vch.de This can be accomplished using chiral metal complexes as catalysts. acsgcipr.orgwiley-vch.de The Kagan-Sharpless oxidation, which utilizes a titanium complex with a chiral tartrate ligand (e.g., diethyl tartrate), is a well-established method for the enantioselective oxidation of sulfides to sulfoxides. acsgcipr.org Vanadium complexes with chiral salan ligands have also been successfully employed for the asymmetric oxidation of various sulfides, yielding chiral sulfoxides with good enantioselectivity. researchgate.net

Furthermore, studies on phenoxathiin-based thiacalix nih.govarenes have revealed that the stereochemical outcome of oxidation can be complex. rsc.orgrsc.org In these systems, the configuration of the resulting sulfoxide group can be influenced by the macrocyclic structure, and in some cases, photochemical inversion is required to achieve a specific stereoisomer before further oxidation can occur. rsc.orgrsc.org This highlights the intricate stereochemical control possible in the synthesis of complex phenoxathiin sulfoxide derivatives.

Synthesis of this compound via Ring Closure and Cyclization Reactions Incorporating the Sulfoxide Moiety

An alternative to the direct oxidation of a pre-formed phenoxathiin ring is the construction of the heterocyclic system with the sulfoxide moiety already in place or formed during the cyclization process. While less common than direct oxidation, this approach can be valuable for accessing specific substitution patterns.

One general strategy involves the intramolecular cyclization of a suitably substituted diphenyl ether precursor. For example, a 2-phenoxybenzenesulfinic acid derivative could theoretically undergo dehydration and cyclization to form this compound. Another potential route involves the reaction of a 2-halodiphenyl ether with a sulfinating agent, followed by intramolecular ring closure.

More contemporary methods for synthesizing the core phenoxathiin structure involve transition metal-mediated thioarylation reactions of phenols, followed by a copper-catalyzed intramolecular C-S bond formation. rsc.org Although these methods typically yield the sulfide which is then oxidized, modifications to incorporate the sulfoxide at an earlier stage could be envisaged. For instance, using a sulfinyl chloride derivative in the initial coupling step could potentially lead to a precursor that cyclizes to form the sulfoxide directly.

Derivatization of this compound and its Analogues

Once this compound is synthesized, it can serve as a versatile platform for further chemical modification. The aromatic rings of the phenoxathiin core can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution will be directed by the existing oxygen and sulfoxide groups.

The sulfoxide itself is a key functional group for derivatization. It can be further oxidized to the corresponding sulfone, Phenoxathiin, 10,10-dioxide, using stronger oxidizing conditions, such as excess hydrogen peroxide. rsc.org This transformation alters the electronic properties and geometry of the molecule.

Furthermore, the sulfoxide can participate in reactions at the sulfur atom. For example, the Pummerer rearrangement, which typically occurs upon treatment of a sulfoxide with an activating agent like acetic anhydride (B1165640), could lead to the formation of α-functionalized phenoxathiin derivatives. The specific reactivity and potential for derivatization make this compound a valuable intermediate in synthetic organic chemistry.

Electrophilic Aromatic Substitution on the Phenoxathiin Core of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to introduce functional groups onto aromatic rings. In such reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic system. wikipedia.org The reactivity and regioselectivity of the this compound core are governed by the electronic properties of the existing heteroatoms and the sulfoxide group. The sulfoxide group is electron-withdrawing, which generally deactivates the aromatic rings towards electrophilic attack compared to unsubstituted benzene (B151609).

Key electrophilic aromatic substitution reactions applicable to aromatic systems include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the synthesis of related phenoxathiin-10,10-dioxide derivatives has been achieved through electrophilic substitution pathways. One such method involves the reaction of 4,4'-oxydibenzoic acid with potent sulfur-containing electrophiles like chlorosulfonic acid or oleum. osi.lv This process initiates with the substitution of hydrogen atoms, followed by an intramolecular cyclization to form the phenoxathiin ring system. osi.lv A similar strategic approach has been employed to develop methods for synthesizing 4-nitro- and 4,6-dinitro-10,10-dioxo-10λ6-phenoxathiin-2,8-dicarboxylic acids, demonstrating the utility of nitration in functionalizing the phenoxathiin framework. osi.lv These examples on the analogous sulfone system illustrate the potential for applying electrophilic aromatic substitution reactions to the this compound core to install a variety of functional groups.

Nucleophilic Additions and Substitutions Adjacent to the Sulfoxide Group in this compound

The presence of electron-withdrawing groups, such as the sulfoxide in this compound and the related sulfone in phenoxathiin-10,10-dioxide, renders the heterocyclic system susceptible to nucleophilic attack. rsc.org Research on oxidized phenoxathiin-based thiacalixarenes has demonstrated a range of reactivities with different classes of nucleophiles, leading to either substitution or cleavage of the core structure. rsc.org

Reactions with O- and S-Nucleophiles: The phenoxathiin moiety within complex macrocycles can be cleaved by oxygen and sulfur nucleophiles. For example, reaction with O-nucleophiles like methoxide (B1231860) (MeO⁻) attacks the phenoxathiin system, resulting in the cleavage of the heterocyclic ring. rsc.org Similarly, treatment with an S-nucleophile such as sodium hydrosulfide (B80085) (NaSH) can induce a cascade of successive aromatic nucleophilic substitution (SNAr) steps, leading to the opening of the macrocycle and rearrangement of the phenoxathiin unit. rsc.org

Reactions with C-Nucleophiles: Carbon-based nucleophiles, particularly organolithium reagents, exhibit distinct reactivity. Studies on a phenoxathiin-based sulfone macrocycle showed that while sodium cyanide and Grignard reagents were unreactive, organolithium compounds led to the formation of specific products. The reaction with an excess of ethyllithium (B1215237) (EtLi) or butyllithium (B86547) (BuLi) resulted in the substitution of the sulfone bridges, with the carbon nucleophile attacking and replacing the sulfur dioxide group to form new macrocyclic skeletons where two ethyl or butyl groups bridge the aromatic rings. rsc.org This transformation highlights the potential for C-nucleophiles to fundamentally alter the heterocyclic core adjacent to the sulfur center.

| Nucleophile | Reagent Example | Outcome | Product Type |

|---|---|---|---|

| O-Nucleophile | MeO⁻ | Cleavage of phenoxathiin system | Ring-opened macrocycle |

| S-Nucleophile | NaSH | Ring-opening and rearrangement | Linear tetramer |

| C-Nucleophile | EtLi | Substitution of the SO₂ bridge | Macrocycle with ethyl bridges |

| C-Nucleophile | BuLi | Substitution of the SO₂ bridge | Macrocycle with butyl bridges |

Modifications of Peripheral Substituents on the Phenoxathiin System of this compound

Derivatives of this compound can be synthesized by chemically modifying substituents already present on the phenoxathiin core. This approach allows for the creation of diverse molecular architectures starting from a common functionalized intermediate.

A notable example begins with 2-ω-bromoacetylphenoxathiin. sjofsciences.com This starting material serves as a versatile platform for further synthetic transformations. Utilizing the Kornblum reaction, the bromoacetyl group can be oxidized to the corresponding glyoxal (B1671930) derivative. sjofsciences.com This α-keto-aldehyde intermediate is then amenable to a variety of condensation reactions. For instance, it can be used to synthesize monoxime and dioxime derivatives. sjofsciences.com Furthermore, its reaction with o-phenylenediamine (B120857) yields quinoxalinyl-phenoxathiin compounds. sjofsciences.com In another modification, treatment of the parent 2-ω-bromoacetylphenoxathiin with thiourea (B124793) results in the formation of 4-(2-phenoxathiinyl)-2-aminothiazole hydrobromide, demonstrating a classic Hantzsch thiazole (B1198619) synthesis pathway. sjofsciences.com

Synthetic Challenges and Optimization in this compound Synthesis

The synthesis of this compound and its derivatives presents several challenges that necessitate careful optimization of reaction conditions. These challenges include controlling the oxidation state of the sulfur atom, achieving stereoselectivity at the sulfoxide center, and overcoming harsh reaction conditions.

A primary challenge lies in the selective oxidation of the phenoxathiin sulfur atom. The oxidation can proceed to the sulfoxide (this compound) and subsequently to the sulfone (phenoxathiin-10,10-dioxide). researchgate.net Achieving high yields of the sulfoxide without over-oxidation to the sulfone requires careful selection of oxidizing agents and control of reaction parameters.

A significant stereochemical challenge is the inherent chirality of the sulfoxide group. The oxidation of a prochiral phenoxathiin typically results in a racemic mixture of the (R)- and (S)-enantiomers of the sulfoxide. researchgate.netresearchgate.net Achieving stereoselective oxidation is a complex task. Studies on related, more complex phenoxathiin-based thiacalixarenes have revealed that steric hindrance from the molecular framework can dictate the facial selectivity of the oxidation. rsc.org In some cases, a change in the configuration of the sulfoxide group may be required before a second oxidation to the sulfone can occur, highlighting the intricate stereoelectronic factors at play. rsc.org

Furthermore, traditional methods for constructing the core phenoxathiin heterocycle can require harsh conditions, which may not be compatible with sensitive functional groups. rsc.org To address this, modern synthetic strategies have been developed. An efficient two-step synthesis of phenoxathiins from readily available phenols has been reported, utilizing milder iron- and copper-mediated reactions. rsc.org This optimized approach avoids the need for complex starting materials, harsh conditions, or precious transition metals, making the synthesis of the core structure more practical and broadly applicable. rsc.org

Finally, the reactivity of the oxidized phenoxathiin ring itself poses a challenge. The system's susceptibility to nucleophilic attack, which can lead to cleavage and rearrangement of the heterocyclic core, must be managed when planning multi-step syntheses. rsc.org Protecting the core or choosing reaction conditions that disfavor nucleophilic degradation is crucial for successfully functionalizing other parts of the molecule.

Advanced Structural and Conformational Analysis of Phenoxathiin, 10 Oxide

Spectroscopic Probes for Molecular Structure and Conformation of Phenoxathiin (B166618), 10-oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Phenoxathiin, 10-oxide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound. The presence of the chiral sulfoxide (B87167) group leads to distinct signals for the protons and carbons in the molecule.

Detailed ¹H and ¹³C NMR data for this compound are not extensively available in the public domain. However, analysis of related phenoxathiin derivatives reveals that the protons on the aromatic rings typically appear as complex multiplets in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the protons adjacent to the sulfoxide group are expected to be significantly influenced by its anisotropic effect.

In ¹³C NMR spectroscopy, the carbon atoms of the phenoxathiin skeleton would exhibit distinct resonances. The carbons directly bonded to the oxygen and sulfur atoms would show characteristic chemical shifts. The stereochemical arrangement of the sulfoxide oxygen (axial or equatorial) would further influence the chemical shifts of the surrounding carbon atoms, providing valuable conformational information.

Chiral shift reagents can be employed to differentiate between the enantiomers of this compound in NMR spectroscopy, allowing for the determination of enantiomeric purity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. The most characteristic vibrational mode is the S=O stretching frequency of the sulfoxide group.

Table 1: Expected Vibrational Bands for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfoxide (S=O) | Stretching | 1030 - 1070 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ether (C-O-C) | Asymmetric Stretching | 1230 - 1270 |

Note: These are approximate ranges and the actual values for this compound may vary.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights into this compound

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure and transitions within the this compound molecule. The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic rings.

Specific experimental UV-Vis and fluorescence data for this compound are scarce. However, studies on related phenoxathiin derivatives have shown absorption maxima in the UV region. The introduction of the sulfoxide group can cause a shift in the absorption bands compared to the parent phenoxathiin. The photophysical properties, including fluorescence, are also influenced by the oxidation state of the sulfur atom.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation of this compound

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₁₂H₈O₂S, 216.26 g/mol ).

While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation pattern would likely involve the loss of the sulfoxide oxygen atom, followed by fragmentation of the heterocyclic ring system. Common fragmentation pathways for related sulfur-containing aromatic compounds include the loss of SO, CO, and cleavage of the ether linkage.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M-O]⁺ | Loss of the sulfoxide oxygen |

| [M-SO]⁺ | Loss of the sulfoxide group |

Note: These are predicted fragmentation pathways based on the general behavior of similar compounds.

X-ray Crystallography and Solid-State Structural Investigations of this compound

Absolute Configuration Determination at the Sulfoxide Center of this compound

The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Determining the absolute configuration (R or S) at the sulfur atom is a critical aspect of its stereochemical analysis.

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. By using anomalous dispersion, the absolute configuration of a single enantiomer of this compound could be unambiguously determined. This technique relies on the differential scattering of X-rays by the atoms in a non-centrosymmetric crystal.

Conformational Analysis of this compound in the Crystalline State

Chiroptical Spectroscopy for Stereochemical Assignments of Chiral this compound Isomers

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for distinguishing between these non-superimposable mirror images and assigning their absolute configurations.

Circular Dichroism (CD) Spectroscopy of this compound

There is no specific published data on the Circular Dichroism (CD) spectra of the resolved enantiomers of this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, its enantiomers would be expected to produce mirror-image CD spectra. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), could predict the CD spectra and help in assigning the absolute configuration of experimentally isolated enantiomers. The observed Cotton effects would be directly related to the electronic transitions within the chiral phenoxathiin framework.

Optical Rotatory Dispersion (ORD) Studies of this compound

Similar to CD spectroscopy, specific Optical Rotatory Dispersion (ORD) data for the enantiomers of this compound are not available in the current literature. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of a specific enantiomer and is invaluable for stereochemical assignments.

Dynamic Spectroscopic Studies for Conformational Exchange and Rotational Barriers in this compound

The non-planar, folded structure of the phenoxathiin ring system is not rigid and can undergo conformational changes. Dynamic spectroscopic methods, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these processes.

Studies on analogous systems, such as selenanthrene oxides (the selenium equivalent), have utilized dynamic NMR to investigate ring inversion processes, often referred to as "butterfly motion." These studies have shown that the energy barrier to this inversion is influenced by the nature of the heteroatoms and the presence of oxide groups. For this compound, it is expected that a similar ring inversion occurs. By monitoring the coalescence of specific NMR signals at different temperatures, it would be theoretically possible to determine the activation energy for this conformational exchange.

Furthermore, another dynamic process to consider is the pyramidal inversion at the sulfur stereocenter. While sulfoxides generally have high barriers to inversion, the specific structural and electronic features of the phenoxathiin system could influence this energy barrier. Computational studies on related phenoxathiin derivatives have predicted very low inversion barriers for the puckered nucleus, though this is distinct from the inversion at the sulfoxide center.

Chemical Reactivity and Mechanistic Pathways of Phenoxathiin, 10 Oxide

Oxidation and Reduction Chemistry of the Sulfoxide (B87167) Moiety in Phenoxathiin (B166618), 10-oxide

The sulfur atom in Phenoxathiin, 10-oxide exists in a moderate oxidation state, making it susceptible to both further oxidation and reduction. These transformations are central to the chemical utility and derivatization of the phenoxathiin scaffold.

This compound can be readily oxidized to the corresponding sulfone, Phenoxathiin, 10,10-dioxide. This conversion is a common transformation for sulfoxides and can be achieved using various oxidizing agents. britannica.comjchemrev.com A prevalent method involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium which enhances its oxidizing power. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of phenoxathiin derivatives has been successfully carried out using a combination of 30% aqueous hydrogen peroxide in a mixture of trifluoroacetic acid (TFA) and chloroform. rsc.org Another effective system for this transformation is hydrogen peroxide in glacial acetic acid.

These reactions proceed via the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of the thermodynamically stable sulfone. The selection of the oxidizing system can be crucial to avoid side reactions and ensure high yields. jchemrev.com

| Oxidizing Agent System | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 30% aq. H₂O₂ / TFA | CHCl₃ | Reflux | Phenoxathiin Sulfone Derivative | 86% |

| H₂O₂ / Glacial Acetic Acid | Acetic Acid | Not specified | Phenoxathiin Sulfone Derivative | 95% |

The deoxygenation of this compound back to its corresponding sulfide (B99878), phenoxathiin, is a key reductive pathway. A variety of reducing agents are known to be effective for the general reduction of sulfoxides to sulfides. sioc-journal.cn These methods are often designed to be chemoselective, avoiding the reduction of other functional groups. organic-chemistry.org

Common reagents for this transformation include:

Oxalyl chloride and ethyl vinyl ether: This system activates the sulfoxide, which is then reduced by the vinyl ether. mdpi.com

Triflic anhydride (B1165640) and potassium iodide: This combination effectively promotes the deoxygenation of sulfoxides at room temperature. organic-chemistry.org

Sodium borohydride (B1222165) and iodine: This reagent pair in an anhydrous solvent like THF provides a chemoselective method for reducing sulfoxides. organic-chemistry.org

Metal-catalyzed systems: Various transition metal complexes can catalyze the deoxygenation of sulfoxides, often using silanes as the stoichiometric reductant. wikipedia.org

Under certain conditions, particularly with strong nucleophiles, the phenoxathiin ring system itself can undergo cleavage. For example, in related oxidized phenoxathiin-based macrocycles, reactions with organolithium reagents or other nucleophiles like methoxide (B1231860) have been shown to cleave the phenoxathiin moiety. This indicates that while the primary reduction pathway involves deoxygenation at the sulfur center, under more forcing nucleophilic conditions, ring-opening reactions can occur.

The redox chemistry of phenoxathiin and its oxides often involves the formation of a key intermediate: the phenoxathiin cation radical. tdl.org This species can be generated from either phenoxathiin or this compound in the presence of a strong acid, such as concentrated sulfuric acid. tdl.org

When this compound is dissolved in concentrated sulfuric acid, it can be converted into the corresponding cation radical. tdl.org This transformation highlights the role of the sulfoxide as a precursor to this reactive intermediate. The cation radical is characterized by an unpaired electron delocalized across the tricyclic system and has been studied extensively by ESR spectroscopy. tdl.org The formation of this radical cation is a pivotal step in many redox processes and subsequent reactions, such as additions to alkenes. nih.gov The reaction of the cation radical with various nucleophiles can lead to different products, including the regeneration of the sulfoxide. tdl.org

The oxidation from sulfide to sulfoxide, and subsequently to sulfone, generally proceeds through a mechanism involving nucleophilic attack from the sulfur's lone pair of electrons onto the electrophilic oxygen of the oxidizing agent. cuny.edu The stability of the sulfone makes the second oxidation step (sulfoxide to sulfone) often favorable. rsc.org

Reactions Involving the Sulfoxide Oxygen Atom of this compound

The oxygen atom of the sulfoxide group in this compound is not merely a passive component; its lone pairs of electrons allow it to participate directly in chemical reactions, including exchange processes and coordination to metal centers.

The oxygen atom of a sulfoxide can be exchanged with oxygen from an external source under certain conditions, typically in the presence of a strong acid. For diaryl sulfoxides, this reaction has been demonstrated in concentrated sulfuric acid containing ¹⁸O-labeled water. oup.com The mechanism is believed to involve the protonation of the sulfoxide oxygen, followed by the addition of a water molecule to the sulfur atom, forming a symmetrical intermediate. The elimination of a water molecule can then result in the incorporation of the labeled oxygen atom into the sulfoxide.

A similar oxygen exchange can occur when diaryl sulfoxides are heated in acetic anhydride. oup.com This reaction proceeds through an acetoxysulfonium salt intermediate. The rate of this exchange is often linked to the rate of racemization for chiral sulfoxides, suggesting a mechanism that involves inversion of configuration at the sulfur center. oup.com These established pathways for diaryl sulfoxides are applicable to this compound, indicating its capacity to undergo oxygen exchange under acidic conditions.

Sulfoxides are versatile ligands in coordination chemistry, capable of binding to metal ions through either the oxygen or the sulfur atom. wikipedia.orgwikipedia.org This behavior is classified as linkage isomerism. wikipedia.org The choice of binding atom is generally governed by Hard and Soft Acids and Bases (HSAB) theory.

O-Coordination: The negatively polarized oxygen atom acts as a hard Lewis base, preferentially binding to hard metal ions such as Cr(III), Fe(III), Ni(II), and Cu(II). wikipedia.orgdtic.mil This is the most common mode of coordination for sulfoxides. wikipedia.orgwikipedia.org

S-Coordination: The sulfur atom acts as a soft Lewis base and coordinates to softer metal centers like Ru(II) and Rh(I). wikipedia.org

As a diaryl sulfoxide, this compound is expected to form stable complexes with a wide variety of transition metals, primarily through its oxygen atom. researchgate.net The formation of a metal-sulfoxide complex alters the electronic structure and bond parameters of the sulfoxide group. Upon O-coordination, the S–O bond distance typically lengthens compared to the free sulfoxide, reflecting a weakening of the bond as electron density is donated from the oxygen to the metal center. core.ac.uk Conversely, in the rarer cases of S-coordination, the S–O bond distance tends to decrease. core.ac.uk

Rearrangement Reactions of this compound

The sulfoxide group in this compound is a key functional group that can participate in various rearrangement reactions, often induced by thermal or photochemical stimuli.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which typically involves conversion to an α-acyloxy thioether in the presence of an acid anhydride. However, for the parent compound this compound, which lacks α-hydrogens, the classic Pummerer rearrangement is not applicable. Literature reviewed does not provide significant evidence of Pummerer-type reactions involving functionalized derivatives of this compound that do possess α-hydrogens.

While the classic Pummerer reaction is not observed, this compound moieties within more complex structures, such as substituted thiacalix tdl.orgarenes, exhibit distinct rearrangements under thermal and photochemical conditions. Specifically, the stereochemistry of the sulfoxide group can be inverted.

In studies on phenoxathiin-based thiacalixarenes, direct oxidation of the sulfur bridge leads stereoselectively to a sulfoxide product where the oxygen atom is oriented away from the macrocyclic cavity (an "out" configuration). rsc.org This "out" isomer is often unable to undergo further oxidation to the corresponding sulfone. However, photochemical irradiation can induce a stereomutation, converting the "out" sulfoxide to the "in" isomer. rsc.org This photochemical inversion is a critical step to enable subsequent chemical transformations, such as complete oxidation. rsc.org

Thermally induced rearrangements have also been observed. In one instance, heating a solution of a less stable sulfoxide isomer in dichlorobenzene led to its complete conversion to the more thermodynamically stable isomer. rsc.org

| Starting Material | Conditions | Product | Yield | Description |

|---|---|---|---|---|

| Methoxy-substituted "out" sulfoxide (9a) | Irradiation (310 nm), CHCl₃, 24h | Methoxy-substituted "in" sulfoxide (10a) | 40% | Photochemical stereomutation of the sulfoxide group. |

| Ethoxy-substituted "out" sulfoxide (9b) | Irradiation (310 nm), CHCl₃, 24h | Ethoxy-substituted "in" sulfoxide (10b) | 58% | Photochemical stereomutation of the sulfoxide group. |

| Propoxy-substituted "out" sulfoxide (9c) | Irradiation (310 nm), CHCl₃, 24h | Propoxy-substituted "in" sulfoxide (10c) | 66% | Photochemical stereomutation of the sulfoxide group. |

| Sulfide derivative (12b) | Heating, CDCl₂–CDCl₂, 120 °C, overnight | Sulfide derivative (12a) | Complete conversion | Thermally induced conversion to a more stable isomer. |

Acid-Catalyzed Reactions and Protonation Chemistry of this compound

In the presence of strong acids, this compound undergoes protonation at the sulfoxide oxygen, which can initiate further reactions. A significant acid-catalyzed transformation is its conversion to the phenoxathiin cation radical. When dissolved in cold concentrated sulfuric acid, this compound produces the same intensely colored solution and electron paramagnetic resonance (EPR) spectrum as the parent phenoxathiin, indicating the formation of this radical species. tdl.org This conversion can also be achieved using various Lewis acids (e.g., AlCl₃, FeCl₃, SbCl₅) in halogenated solvents. tdl.org The generally accepted transformation involves protonation of the sulfoxide, followed by elimination of water and an electron transfer event. tdl.org

Nucleophilic and Electrophilic Reactions at the Phenoxathiin Core of this compound

The electronic nature of the phenoxathiin ring system is significantly influenced by the oxidation state of the sulfur atom. The electron-withdrawing sulfoxide group in this compound deactivates the aromatic rings toward electrophilic substitution but activates them for nucleophilic attack.

This susceptibility to nucleophiles is particularly evident in strained phenoxathiin-based macrocycles. The presence of the sulfoxide and other electron-withdrawing groups renders the heterocyclic core prone to cleavage by various nucleophiles. rsc.org For example, reactions with O-nucleophiles like methoxide can cleave the phenoxathiin system to form a new macrocycle, while S-nucleophiles such as sodium hydrosulfide (B80085) can trigger a complex cascade of nucleophilic aromatic substitution steps, resulting in a rearranged linear oligomer. rsc.org

Furthermore, the use of strong organometallic nucleophiles like n-butyllithium can lead to metalation (lithiation) of the phenoxathiin core, typically at the positions adjacent (ortho) to the heteroatoms, creating a nucleophilic center on the ring that can then react with electrophiles. acs.org

| Substrate Type | Nucleophile | Reaction Type | Result | Reference |

|---|---|---|---|---|

| Phenoxathiin-based macrocycle | MeO⁻ (O-nucleophile) | Ring cleavage | Formation of a new macrocyclic ether. | rsc.org |

| Phenoxathiin-based macrocycle | SH⁻ (S-nucleophile) | Ring cleavage/rearrangement | Formation of a linear bis-sulfinic acid tetramer. | rsc.org |

| This compound | n-Butyllithium | Metalation | Formation of lithiated phenoxathiin species. | acs.org |

Radical Reactions and Their Pathways Involving this compound

This compound serves as a key precursor in the formation of the phenoxathiin cation radical (PO•+), a relatively stable radical species that has been isolated as a crystalline solid. tdl.org As discussed, this radical cation can be generated from the sulfoxide in the presence of strong protic or Lewis acids. tdl.org

Once formed, the phenoxathiin cation radical exhibits a rich reaction chemistry. It readily reacts with a variety of nucleophiles. For instance, reaction with acetate (B1210297) ion yields a mixture of the parent phenoxathiin and this compound. tdl.org The formation of the sulfoxide in this reaction is proposed to occur via a nucleophilic attack of the acetate ion on the sulfur atom of the cation radical, followed by homolytic cleavage. tdl.org

The cation radical also undergoes addition reactions with unsaturated systems. It adds stereospecifically to both cis- and trans-alkenes, initially forming an episulfonium cation radical intermediate, which ultimately leads to bis(10-phenoxathiiniumyl)alkane adducts. nih.gov

Computational Chemistry and Theoretical Modeling of Phenoxathiin, 10 Oxide

Quantum Chemical Calculations for Electronic Structure and Bonding in Phenoxathiin (B166618), 10-oxide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Phenoxathiin, 10-oxide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the ground state geometries, energies, and other electronic properties of molecules like this compound.

The foundational principle of DFT is that the energy of a molecule can be determined from its electron density. Calculations typically involve the use of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common functionals include B3LYP, while basis sets like 6-31G(d,p) are frequently employed for organic molecules containing sulfur.

Experimental studies, such as single-crystal X-ray analysis, have determined the solid-state structure of this compound, revealing a folded "butterfly" conformation with a dihedral angle of 152°. The sulfinyl oxygen atom adopts a pseudoaxial position, which is found to be the preferred conformation in both the solid state and in solution. DFT calculations are used to optimize this geometry in a vacuum or with solvent models, allowing for a direct comparison between theoretical and experimental structures. Such calculations are also essential for confirming the stability of different conformers and determining their relative energies.

| Parameter | Experimental (X-ray) Value | Description |

| Dihedral Angle | 152° | The angle between the two benzene (B151609) rings, indicating the degree of folding. |

| S-O Bond Length | 1.489 Å | The length of the bond between the sulfur and oxygen atoms. |

| S-C Bond Length | 1.775 Å | The average length of the bonds between the sulfur atom and the adjacent carbon atoms in the aromatic rings. |

| C-O Bond Length | 1.384 Å | The average length of the bonds between the ether oxygen and the adjacent carbon atoms. |

| C-S-C Bond Angle | 94.8° | The angle formed by the two carbon atoms and the central sulfur atom. |

Table 1: Experimental geometric parameters of this compound determined by single-crystal X-ray analysis. DFT calculations are employed to reproduce and refine these structural details.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate results, often referred to as "benchmark" quality.

Common ab initio approaches include Hartree-Fock (HF) theory and more sophisticated post-Hartree-Fock methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory. Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" for its high accuracy in calculating molecular energies.

For this compound, these high-level calculations are particularly valuable for obtaining precise energies of different conformers, transition states, and reaction enthalpies. For example, while DFT is used to map out a reaction pathway, CCSD(T) single-point energy calculations on the DFT-optimized geometries can provide more reliable activation energies and reaction thermodynamics. This approach was utilized in studying the oxidation of a phenoxathiin-based thiacalixarene, where the relative energies of sulfoxide (B87167) intermediates were refined using CCSD(T) calculations. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wave function from a quantum chemical calculation in terms of localized chemical bonds and lone pairs. It provides a chemically intuitive picture of bonding that aligns well with Lewis structures.

An NBO analysis of this compound would provide detailed insights into its electronic structure:

Bonding in the Sulfoxide Group: The analysis would characterize the S=O bond, quantifying its polarity and the hybridization of the sulfur and oxygen atoms. It would likely reveal a highly polarized bond with significant charge separation, where the oxygen atom is highly negative and the sulfur atom is positive.

Atomic Charges: The analysis provides a measure of the electron density distribution by calculating the natural atomic charges on each atom, offering a quantitative view of the molecule's electrostatic potential.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational dynamics, flexibility, and thermodynamic properties of a system.

For this compound, MD simulations are instrumental in exploring its conformational landscape. The molecule's characteristic butterfly structure is not rigid; the two aromatic rings can invert in a manner analogous to a butterfly's flapping wings. MD simulations can be used to:

Map Conformational Space: By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most stable conformations (such as the experimentally observed pseudoaxial sulfoxide) and any less stable, transient conformers (e.g., a pseudoequatorial form).

Determine Energy Barriers: The simulations can be used to calculate the free energy barrier associated with the ring inversion process. This provides information on the flexibility of the heterocyclic ring system at different temperatures.

Analyze Solvent Effects: MD can explicitly model the surrounding solvent molecules, allowing for a detailed investigation of how interactions with the solvent influence the conformational preferences and dynamics of this compound.

Reaction Mechanism Elucidation via Transition State Theory for this compound Transformations

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. It postulates that between the state of the reactants and the state of the products, there is an intermediate, high-energy state known as the transition state. The rate of the reaction is then related to the concentration of species in this transition state and the frequency with which they convert to products. Computational chemistry is used to locate the geometry of the transition state and calculate its energy, which is crucial for determining the reaction's activation energy.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. By mapping the PES, chemists can visualize the path of a chemical reaction from reactants to products. Key features on a PES include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which correspond to transition states.

A critical transformation involving this compound is its oxidation to Phenoxathiin, 10,10-dioxide (the corresponding sulfone). Computational studies on related systems have mapped the PES for this type of oxidation. rsc.org The process involves the approach of an oxidant (e.g., a peroxy acid) to the sulfur atom of the sulfoxide.

The reaction profile for this oxidation can be calculated, providing the relative energies of the key species along the reaction coordinate. Theoretical studies on the oxidation of a complex phenoxathiin sulfoxide derivative showed that the approach of the oxidant from the "outside" of the folded molecule was energetically preferred. rsc.org The activation energy for the second oxidation step (sulfoxide to sulfone) was found to be slightly higher than for the first oxidation (sulfide to sulfoxide). rsc.org

| Species/State | Relative Energy (kcal/mol) | Description |

| Reactants (Sulfoxide + Oxidant) | 0.0 | The starting point of the reaction, defined as the reference energy. |

| Transition State | +15 to +20 (Typical calculated range) | The highest energy point on the reaction pathway, representing the activation barrier for the oxidation of the sulfoxide group. |

| Products (Sulfone + Byproduct) | < 0 (Exothermic) | The final state after the oxygen atom has been transferred, which is typically lower in energy than the reactants. |

Table 2: A representative potential energy profile for the oxidation of a phenoxathiin sulfoxide to a sulfone, based on computational studies of related systems. The values represent typical ranges for such transformations.

Activation Energy and Rate Constant Predictions for this compound Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms and kinetics of chemical reactions involving this compound. Through the calculation of potential energy surfaces, transition states can be located, and activation energies (Ea) can be determined, which are crucial for predicting reaction rate constants.

A key reaction studied computationally is the further oxidation of the sulfoxide moiety in phenoxathiin-based structures to a sulfone. For instance, in phenoxathiin-based thiacalix acs.orgarenes, the stereoselectivity of oxidation has been investigated using computational models. The activation energy for the oxidation of the sulfoxide to a sulfone is influenced by the stereochemistry of the sulfoxide group (i.e., whether the oxygen atom points "in" or "out" relative to the calixarene (B151959) cavity).

Theoretical calculations have shown that the activation energy for the oxidation of an "out" configured sulfoxide isomer is 1.1 kcal/mol higher than that of the corresponding "in" isomer at the DFT-D3 level of theory. scribd.com This difference in activation energy helps to explain the experimentally observed stereochemical preferences during the transformation to the fully oxidized sulfone. scribd.com The reaction energies for the two oxidation steps (sulfide to sulfoxide, and sulfoxide to sulfone) have also been calculated, showing the second oxidation step to be significantly more favored thermodynamically. scribd.com

Below is a data table summarizing theoretical activation energy differences for a phenoxathiin-based sulfoxide oxidation reaction.

| Reaction Step | Computational Model | Relative Activation Energy (kcal/mol) |

| Oxidation of 'out' isomer vs. 'in' isomer | DFT-D3 | 1.1 |

| Oxidation of 'in' isomer vs. 'out' isomer | CCSD(T) | -0.3 |

Data sourced from studies on phenoxathiin-based thiacalixarenes. scribd.com

These theoretical predictions of activation energies are fundamental for understanding reaction feasibility and selectivity, guiding the design of synthetic pathways involving this compound and its derivatives.

Spectroscopic Property Prediction of this compound from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of the molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The process typically involves:

Conformational Search: Identifying all low-energy conformations of the molecule, as the observed NMR spectrum is an average over these conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Data Analysis: Averaging the calculated shifts based on the predicted Boltzmann population of each conformer and correlating them with experimental data, often against a reference compound like tetramethylsilane (B1202638) (TMS).

For complex molecules, this computationally assisted analysis can be crucial for assigning signals and determining the predominant conformation in solution. univ-danubius.ro While specific DFT calculations for the parent this compound are not widely published, experimental ¹³C NMR data for various derivatives are available, providing a benchmark for future theoretical studies. scribd.comtandfonline.com

Vibrational Frequencies: The prediction of vibrational frequencies (e.g., for Infrared or Raman spectroscopy) is another key output of computational models. A frequency calculation, performed after geometry optimization, yields the normal modes of vibration. These calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. This spectrum can be compared with experimental results to aid in the assignment of vibrational bands to specific functional groups and molecular motions, such as the characteristic S=O stretch of the sulfoxide group.

Solvent Effects and Implicit Solvation Models in Computational Studies of this compound

The chemical behavior and properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies must account for these interactions to provide realistic predictions. Solvent effects are particularly important in reactions where charge separation develops in the transition state or for molecules whose photophysical properties are sensitive to solvent polarity. acs.orgscispace.com

Implicit Solvation Models: A common and computationally efficient way to model solvent effects is through the use of implicit solvation models, also known as continuum models. In this approach, the solvent is not represented by individual molecules but as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated.

Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This is one of the most widely used models for studying chemical reactions and properties in solution.

Solvation Model based on Density (SMD): An improvement on earlier models that is parameterized to provide accurate solvation free energies for a wide range of solvents.

In computational studies of reactions involving phenoxathiin derivatives, such as oxidation, the role of the solvent might be considered minor when comparing very similar stereoisomers. scribd.com However, for accurately predicting absolute reaction barriers or spectroscopic properties that show strong solvent dependence, the inclusion of an implicit solvation model is essential for achieving agreement with experimental data. scispace.com

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Derivatives

Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property.

For this compound derivatives, QSAR and the related Quantitative Structure-Property Relationship (QSPR) studies have been employed to predict various properties. These studies involve calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure.

Molecular Descriptors: These can be categorized as:

1D/2D Descriptors: Based on the 2D graph representation of the molecule (e.g., molecular weight, atom counts, topological indices).

3D Descriptors: Derived from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Once calculated, these descriptors are used as independent variables to build a regression or classification model against an experimental dependent variable (e.g., biological activity, hydrophobicity). A QSPR study has been conducted on 2-(aryloxy-a-acetyl)-phenoxathiin derivatives to model their hydrophobicity using the topological index ZEP. scribd.com Other studies have also explored the properties of phenoxathiin derivatives within a QSAR framework. univ-danubius.roscispace.com These models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Advanced Applications of Phenoxathiin, 10 Oxide in Materials Science and Catalysis

Role of Phenoxathiin (B166618), 10-oxide as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The inherent chirality of the sulfoxide (B87167) group in Phenoxathiin, 10-oxide presents a theoretical basis for its use in asymmetric synthesis. The oxygen atom and the lone pair of electrons on the sulfur atom create a stereogenic center, which could be exploited to induce chirality in synthetic transformations. However, a thorough review of the scientific literature indicates that while the broader class of chiral sulfoxides is well-established in asymmetric catalysis, specific examples detailing the application of this compound as a chiral auxiliary or ligand are not extensively documented. The following sections explore the potential applications based on the general reactivity of related chiral sulfoxides.

The coordination of the sulfoxide oxygen or the sulfur atom in this compound to a transition metal center could pave the way for its use as a chiral ligand. In principle, such ligands can create a chiral environment around the metal, enabling enantioselective catalytic processes. The steric and electronic properties of the phenoxathiin backbone could influence the reactivity and selectivity of the metallic catalyst.

Potential transition metal-catalyzed reactions where chiral this compound derivatives could be employed are summarized in the table below. It is important to note that these are hypothetical applications for this specific compound, drawing parallels from other chiral sulfoxide ligands.

| Catalytic Reaction | Potential Metal Center | Envisioned Role of a Chiral this compound Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Induce enantioselectivity in the reduction of prochiral olefins or ketones. |

| Asymmetric Allylic Alkylation | Palladium, Molybdenum | Control the stereochemistry of the nucleophilic attack on a π-allyl complex. |

| Asymmetric C-H Functionalization | Palladium, Rhodium, Copper | Direct and control the stereoselectivity of C-H bond activation and subsequent functionalization. |

| Asymmetric Sulfoxidation | Titanium, Vanadium | Act as a chiral ligand to control the enantioselective oxidation of prochiral sulfides. |

This table presents potential applications and is not based on documented examples involving this compound.

The sulfoxide group of this compound can act as a Lewis base, potentially participating in organocatalytic transformations. Functionalization of the phenoxathiin backbone with acidic or basic moieties could lead to bifunctional organocatalysts. These catalysts could activate substrates through hydrogen bonding or other non-covalent interactions, thereby controlling the stereochemical outcome of a reaction.

Despite the theoretical potential, there is a notable lack of specific research demonstrating the use of this compound derivatives in organocatalysis or acid-base catalysis. The development of chiral this compound-based organocatalysts remains a prospective area for future research.

This compound as a Precursor in Polymer Chemistry and Advanced Functional Materials

The incorporation of unique molecular scaffolds into polymer structures is a key strategy for developing advanced functional materials. The rigid, heterocyclic structure of this compound makes it an interesting candidate for inclusion in polymer chains.

The synthesis of monomers derived from this compound, bearing polymerizable functional groups, would be the first step toward its integration into polymer backbones. The presence of the sulfoxide group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or a high refractive index.

However, a comprehensive search of the current scientific literature does not reveal any published work on the synthesis of polymers with this compound as a repeating unit in the main chain. Research in this area is yet to be established.

The polar sulfoxide group and the aromatic rings of this compound could participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of self-assembled systems and supramolecular structures. While the parent compound itself has not been extensively studied in this context, the broader class of phenoxathiin-based macrocycles has been shown to form complex host-guest systems. The oxidized sulfur bridge in such macrocycles can influence their conformational preferences and recognition properties.

Application of this compound in Sensing and Chemodosimetry

The development of chemical sensors and chemodosimeters often relies on molecules that exhibit a measurable response upon interaction with a specific analyte. The electronic properties of the phenoxathiin core, potentially modulated by the oxidation state of the sulfur atom, suggest that its derivatives could be explored for sensing applications.

A review of the available literature indicates that there are no specific reports on the application of this compound as a primary component in chemical sensors or chemodosimeters. The exploration of its potential in this field, for instance, through the development of fluorescent or electrochemical sensors based on its derivatives, remains an open area for research. The table below outlines hypothetical sensing mechanisms that could be explored with functionalized this compound derivatives.

| Sensing Modality | Hypothetical Analyte | Potential Sensing Mechanism |

| Fluorescent Sensing | Metal Ions, Anions | Analyte binding could modulate the fluorescence properties (e.g., intensity, wavelength) of a fluorophore-appended this compound. |

| Electrochemical Sensing | Redox-active species | The this compound unit could be part of a redox-active molecule, with analyte interaction altering its electrochemical properties. |

| Chemodosimetry | Reactive species (e.g., ROS) | The sulfoxide group could react selectively with an analyte, leading to a distinct and measurable change in the molecule's properties (e.g., color or fluorescence). |

This table presents conceptual sensing applications and is not based on documented examples involving this compound.

Fluorescent Probes and Chemosensors Utilizing this compound Scaffolds

The development of fluorescent probes and chemosensors is a significant area of research, with applications spanning from biological imaging to environmental monitoring. The core structure of phenoxathiin, particularly its oxidized forms, offers a platform for designing novel sensory materials. While direct studies on this compound as a fluorescent probe are limited, research on the closely related phenoxathiin-10,10-dioxide derivatives provides valuable insights into the potential of this scaffold.

Derivatives of phenoxathiin-10,10-dioxide have been shown to exhibit fluorescence with a notable dependence on the solvent environment, a phenomenon known as solvatochromism. This property is crucial for the development of sensors that can probe the polarity of their surroundings. For instance, studies on 3-substituted phenoxathiin-10,10-dioxide derivatives have demonstrated changes in their emission spectra in response to different solvents. A bathochromic (red) shift of the fluorescence peak and a broadening of the emission band are observed when moving from nonpolar to polar protic solvents. This solvatochromic behavior suggests a change in the electronic distribution of the molecule in its excited state, indicating a potential for these compounds to act as polarity sensors.

The photophysical properties of a 3-CH₂Br-substituted phenoxathiin-10,10-dioxide in various solvents are detailed in the table below, illustrating the solvent-dependent fluorescence maxima.

| Solvent | Absorption Wavelength (λabs, nm) | Fluorescence Wavelength (λfl, nm) |

|---|---|---|

| Cyclohexane | 296 | 355 |

| Hexane | 292 | 355 |

| Chloroform | 296 | 362 |

| Acetonitrile (B52724) | 296 | 367 |

| 1-Butanol | 296 | 359 |

| Ethanol | 296 | 361 |

| Methanol (B129727) | 296 | 383 |

The design of chemosensors often involves the incorporation of a recognition site for a specific analyte, which, upon binding, induces a change in the photophysical properties of the fluorophore. The this compound scaffold, with its potential for functionalization at various positions on the aromatic rings, could be adapted for the selective detection of metal ions or other species.

Electrochemical Sensing Applications of this compound

The redox-active nature of the sulfur center in this compound suggests its potential for use in electrochemical sensing applications. The oxidation state of the sulfur atom can be modulated, leading to changes in the electronic properties of the molecule that can be detected electrochemically. While specific studies focusing on this compound as an electrochemical sensor are not widely reported, the electrochemical behavior of the related phenothiazine (B1677639) compounds has been extensively studied and provides a strong basis for the potential of the phenoxathiin scaffold in this area.

Phenothiazine and its derivatives are known to undergo reversible oxidation processes, making them suitable for applications in electrochemistry. The oxidation of the sulfur atom in these compounds is a key electrochemical event that can be influenced by the presence of analytes, forming the basis of a sensing mechanism. It is plausible that this compound would exhibit similar redox behavior, which could be harnessed for the development of electrochemical sensors.

The general mechanism for such sensors would involve the modulation of the redox potential of the this compound core upon interaction with a target analyte. This interaction could be a coordination event with a metal ion or a reaction with a specific molecule, leading to a measurable shift in the oxidation or reduction peaks in techniques like cyclic voltammetry or differential pulse voltammetry.

Utility of this compound in Energy Storage and Conversion Technologies

Recent research has highlighted the potential of phenoxathiin derivatives in the field of energy storage. Specifically, phenoxathiin has been investigated as a redox mediator in rechargeable Li-CO₂ batteries. In these batteries, a significant challenge is the high overpotential required during the charging process for the decomposition of the discharge product, lithium carbonate (Li₂CO₃).

Environmental Remediation Technologies Employing this compound Derivatives (e.g., as adsorbents, catalysts)

The application of this compound and its derivatives in environmental remediation is an area that remains largely unexplored. However, the chemical properties of sulfur-containing heterocyclic compounds suggest potential avenues for their use as catalysts in the degradation of environmental pollutants. Photocatalysis is a promising technology for the breakdown of organic pollutants in water and air.

While direct evidence of this compound being used in this capacity is scarce, the broader class of sulfur-containing heterocycles has been investigated for photocatalytic applications. These compounds can potentially act as photosensitizers, absorbing light and initiating chemical reactions that lead to the degradation of pollutants. The sulfur atom in the phenoxathiin ring system could play a role in the electronic transitions necessary for photocatalytic activity. Further research is needed to explore the potential of functionalized this compound derivatives as stable and efficient photocatalysts for environmental remediation.

Use of this compound as a Chemical Probe or Standard in Research

This compound is commercially available as a research chemical, indicating its use in various laboratory settings. sigmaaldrich.com While not extensively documented as a formal analytical standard, its stable and well-defined chemical structure makes it a suitable candidate for use as a reference compound in chemical research. For instance, it can be used as a starting material for the synthesis of more complex phenoxathiin derivatives with specific functionalities.

In analytical chemistry, compounds like this compound can serve as model compounds for the development of new analytical methods. For example, methods for the detection and quantification of sulfoxides could be developed and validated using this compound as a test analyte. rsc.org Its distinct spectroscopic and electrochemical properties can be used to calibrate instruments and to study the fundamental behavior of sulfoxide-containing molecules.

Table of Compounds